molecular formula C11H13NO2 B2609841 Methyl 1-benzylaziridine-2-carboxylate CAS No. 21384-53-2

Methyl 1-benzylaziridine-2-carboxylate

Cat. No. B2609841
CAS RN: 21384-53-2
M. Wt: 191.23
InChI Key: QBIVBBBSVOOSSO-UHFFFAOYSA-N
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Description

Methyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of Methyl 1-benzylaziridine-2-carboxylate is represented by the formula C11H13NO2 . The InChI key for this compound is QBIVBBBSVOOSSO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 1-benzylaziridine-2-carboxylate has a molecular weight of 191.23 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis of Enantiopure Products

Methyl 1-benzylaziridine-2-carboxylate has been utilized in the synthesis of enantiopure (1R,2S)-1-benzyl- and 1-arylaziridine-2-carboxamides. This process involves kinetic resolution by Rhodococcus rhodochrous catalyzed hydrolysis, leading to products such as O-methyl-L-serine and some vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Development of 1,4-Benzodiazepine Derivatives

A method for synthesizing novel 1,4-benzodiazepine derivatives was established using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This procedure is significant in synthetic and medicinal chemistry due to the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Creation of Polysubstituted Amino Acids

Another application involves the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These compounds are obtained from α-alkyl β-amino acids and can undergo ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Conversion to Amino Acid Derivatives

Methyl 1-benzylaziridine-2-carboxylate has also been used for the synthesis of N-substituted aziridine-2-carboxylates, which are then converted into derivatives of O-methylserine and S-methylcysteine (Bernstein & Ben-Ishai, 1977).

Future Directions

While specific future directions for Methyl 1-benzylaziridine-2-carboxylate are not mentioned in the search results, the compound holds immense potential in scientific research, with diverse applications ranging from drug synthesis to catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

methyl 1-benzylaziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIVBBBSVOOSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylaziridine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl 2,3-dibromopropionate (92.50 g, 10.0 mmol) and K2CO3 (4.10 g 30.0 mmol) in acetonitrile (30 mL) was added dropwise benzylamine (1.20 mL, 11 mmol). After being stirred at rt for 4 h, and the reaction mixture was quenched with a saturated aqueous NH4Cl solution. The organic material was extracted with EtOAc, the extracts dried over MgSO4, concentrated in vacuo. The residue was purified by column chomatography (EtOAc/Hex 2/1) to give the title compound (1.62 g, 85%).
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
85%

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